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molecular formula C8H15NO2S B1444288 Tert-butyl 3-sulfanylazetidine-1-carboxylate CAS No. 941585-25-7

Tert-butyl 3-sulfanylazetidine-1-carboxylate

Cat. No. B1444288
M. Wt: 189.28 g/mol
InChI Key: GUZYDTTYVXLGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653063B2

Procedure details

Mixture of tert-butyl 3-(acetylthio)azetidine-1-carboxylate (STEP C, 700 mg, 3.03 mmol), methanol (10 mL) and potassium carbonate (836 mg, 6.05 mol) was stirred at 50° C. for 2 h and cooled to room temperature. To the reaction mixture was added 2 mol/L hydrochloric acid for solution acidified (pH <4). The resulting solution was extracted with diethyl ether (30 mL×2). The organic layer was combined and washed with water (30 mL×2) and brine (30 mL). The extract was dried with magnesium sulfate and concentrated. Resulting crude product (581 mg) was used without further purification.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
836 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([S:4][CH:5]1[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6]1)(=O)C.C(=O)([O-])[O-].[K+].[K+].Cl>CO>[SH:4][CH:5]1[CH2:6][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:8]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
C(C)(=O)SC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
836 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with diethyl ether (30 mL×2)
WASH
Type
WASH
Details
washed with water (30 mL×2) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
SC1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 581 mg
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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